N-(1H-indol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide N-(1H-indol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11424820
InChI: InChI=1S/C14H14N4OS/c1-2-3-12-13(20-18-17-12)14(19)16-10-4-5-11-9(8-10)6-7-15-11/h4-8,15H,2-3H2,1H3,(H,16,19)
SMILES: CCCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)NC=C3
Molecular Formula: C14H14N4OS
Molecular Weight: 286.35 g/mol

N-(1H-indol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC11424820

Molecular Formula: C14H14N4OS

Molecular Weight: 286.35 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide -

Specification

Molecular Formula C14H14N4OS
Molecular Weight 286.35 g/mol
IUPAC Name N-(1H-indol-5-yl)-4-propylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C14H14N4OS/c1-2-3-12-13(20-18-17-12)14(19)16-10-4-5-11-9(8-10)6-7-15-11/h4-8,15H,2-3H2,1H3,(H,16,19)
Standard InChI Key XISDRRQSVCDFSA-UHFFFAOYSA-N
SMILES CCCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)NC=C3
Canonical SMILES CCCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)NC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C15_{15}H15_{15}N4_4OS, with a molecular weight of 299.37 g/mol. Its IUPAC name, 4-propyl-N-(1H-indol-5-yl)-1,2,3-thiadiazole-5-carboxamide, reflects the propyl substituent at position 4 of the thiadiazole ring and the carboxamide bond linking it to the indol-5-yl group .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC15_{15}H15_{15}N4_4OS
Molecular Weight299.37 g/mol
IUPAC Name4-propyl-N-(1H-indol-5-yl)-1,2,3-thiadiazole-5-carboxamide
SMILESCCCc1nnc(s1)C(=O)Nc2ccc3c(c2)[nH]c3
InChIKeyXQZXZJXKXZQNQZ-UHFFFAOYSA-N

Structural Analysis

The 1,2,3-thiadiazole ring contains sulfur at position 1 and nitrogens at positions 2 and 3. The propyl group at position 4 introduces hydrophobicity, while the carboxamide at position 5 connects to the indole’s amine group. The indole moiety, a bicyclic structure with a pyrrole fused to a benzene ring, is known for its role in serotonin and melatonin biosynthesis, hinting at potential neurological applications .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 1,2,3-thiadiazole derivatives typically involves cyclization reactions. A copper-catalyzed C–H activation method, as described in the literature, enables efficient thiadiazole formation from ketones via tosylhydrazones .

Key Steps:

  • Tosylhydrazone Formation: Reacting a ketone (e.g., pentan-2-one for propyl substitution) with p-toluenesulfonylhydrazide in methanol yields the corresponding tosylhydrazone.

  • Cyclization: Treating the tosylhydrazone with sulfur, tetrabutylammonium iodide (TBAI), and potassium persulfate (K2_2S2_2O8_8) in dimethylacetamide (DMAc) at 100°C forms the thiadiazole core .

  • Carboxamide Coupling: The thiadiazole-5-carboxylic acid is activated (e.g., via chloride formation) and coupled with 1H-indol-5-amine using a palladium or copper catalyst.

Optimization of Reaction Conditions

The choice of solvent and ligand significantly impacts yields. For example, acetonitrile with Xantphos ligand achieves near-quantitative yields in analogous thiadiazole-amine couplings .

Table 2: Optimization of Thiadiazole-Amine Coupling

EntrySolventLigandYield (%)
1THFXantphos83
2CH3_3CNXantphos99
3CH3_3CNNone98

Spectroscopic Characterization

While specific data for this compound are unavailable, analogous thiadiazoles exhibit distinct NMR patterns:

  • 1^1H NMR: Thiadiazole protons resonate at δ 8.5–9.0 ppm, while indole NH appears near δ 10.5 ppm .

  • 13^{13}C NMR: The thiadiazole carbons (C-4 and C-5) appear at δ 160–170 ppm, and the carboxamide carbonyl at δ 165–170 ppm .

Challenges and Future Directions

  • Synthetic Scalability: Optimizing ligand-free conditions (98% yield in CH3_3CN) could reduce costs .

  • Biological Screening: Prioritize assays against tyrosine kinases and microbial pathogens.

  • SAR Studies: Modifying the propyl chain length or indole substituents may enhance potency.

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